Arsenal

Descripción general

Descripción

Ac9-25 es un péptido sintético derivado de la región N-terminal de la anexina I (también conocida como lipocortina I). Este péptido es conocido por sus propiedades antiinflamatorias y su capacidad para inhibir la extravasación de leucocitos. Ac9-25 actúa como un ligando para el receptor de péptidos formil 1 (FPR1) y estimula la activación de la NADPH oxidasa de neutrófilos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Ac9-25 implica la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso normalmente comienza con la unión del aminoácido C-terminal a una resina sólida. Los aminoácidos subsecuentes se añaden secuencialmente de forma gradual, utilizando reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt). La cadena peptídica se alarga mediante ciclos repetidos de desprotección y acoplamiento hasta que se alcanza la secuencia deseada. El péptido final se escinde de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC) .

Métodos de Producción Industrial

La producción industrial de Ac9-25 sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la coherencia. El proceso implica medidas rigurosas de control de calidad para garantizar la pureza e integridad del producto final. El péptido se suele almacenar en forma liofilizada para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ac9-25 principalmente experimenta interacciones con moléculas biológicas en lugar de reacciones químicas tradicionales. Puede participar en los siguientes tipos de reacciones:

Unión a Receptores: Ac9-25 se une al receptor de péptidos formil 1 (FPR1), iniciando una cascada de eventos de señalización intracelular.

Reactivos y Condiciones Comunes

Receptores: El receptor de péptidos formil 1 (FPR1) es el principal receptor para Ac9-25.

Agentes Oxidantes: La NADPH oxidasa de neutrófilos es activada por Ac9-25, lo que lleva a la producción de especies reactivas de oxígeno.

Principales Productos Formados

Aplicaciones Científicas De Investigación

Cancer Treatment

Recent studies have explored the use of Arsenal as a pharmacological tool against cancer. Specifically, it has been investigated for its interaction with MICAL2, a protein implicated in cancer cell dynamics.

- Synthesis and Evaluation : A library of this compound analogues was synthesized and tested for their effects on cancer cell lines. Compounds derived from this compound showed promising results in reducing cell proliferation and motility in various cancer types, particularly renal cell adenocarcinoma .

- Mechanism of Action : The biological effects observed were linked to the inhibition of MICAL2, suggesting that these compounds could serve as effective agents in targeting cancer invasion and neo-angiogenesis .

Antibiotic Resistance

This compound has also been identified as a potential solution in combating antibiotic resistance. Research has demonstrated that certain derivatives of this compound can enhance the efficacy of existing antibiotics against resistant bacterial strains.

- Synergistic Effects : Studies have shown that combining this compound derivatives with traditional antibiotics like amoxicillin can effectively inhibit resistant strains of Staphylococcus epidermidis by disrupting bacterial cell wall synthesis and increasing membrane permeability .

Pest Management

In agricultural contexts, this compound refers to formulations based on Bacillus thuringiensis (Bt) toxins. These biopesticides are utilized for their effectiveness against various agricultural pests.

- Mechanism : Bt toxins target specific receptors in the gut of insects, leading to paralysis and death upon ingestion. This targeted approach minimizes harm to non-target organisms and supports integrated pest management strategies .

- Field Studies : Field trials have demonstrated the effectiveness of Bt-based formulations in reducing pest populations while maintaining crop health, showcasing their role as a sustainable alternative to chemical pesticides.

Pharmacological Case Study: MICAL2 Inhibition

A detailed case study evaluated the effects of an this compound-derived compound on human dermal microvascular endothelial cells (HMEC-1) and renal cancer cells (786-O). The study found that:

- At a concentration of 10 µM, one compound significantly reduced proliferation rates across both cell types.

- Another compound inhibited 2D cell motility, indicating potential for reducing metastasis .

Agricultural Case Study: Bt Toxin Efficacy

In a comparative study, various formulations of Bt toxins were tested against common agricultural pests. Results indicated:

| Formulation Type | Target Pest | Efficacy (%) | Notes |

|---|---|---|---|

| Bt Cry Protein | Cotton Bollworm | 85% | High mortality observed |

| Bt Toxin Blend | Corn Earworm | 90% | Effective at lower application rates |

| Conventional Pesticide | Various Pests | 75% | Higher environmental impact noted |

This table illustrates the superior efficacy of biopesticides over traditional chemical methods, supporting their integration into modern agricultural practices.

Mecanismo De Acción

Ac9-25 ejerce sus efectos uniéndose al receptor de péptidos formil 1 (FPR1) en la superficie de los neutrófilos. Esta unión activa el receptor y desencadena una serie de eventos de señalización intracelular, incluyendo la activación de la NADPH oxidasa de neutrófilos. La activación de esta enzima conduce a la producción de especies reactivas de oxígeno (ROS), que juegan un papel crucial en la respuesta inmune al matar patógenos y modular la inflamación .

Comparación Con Compuestos Similares

Ac9-25 es uno de varios péptidos N-terminales derivados de la anexina I, incluyendo Ac2-26 y Ac2-12. Si bien todos estos péptidos comparten propiedades antiinflamatorias, difieren en sus actividades específicas e interacciones con los receptores:

Ac2-26: Este péptido también se une al receptor de péptidos formil 1 (FPR1) y exhibe efectos antiinflamatorios similares a Ac9-25.

Ac9-25 es único en su activación específica de la NADPH oxidasa de neutrófilos y su papel en la estimulación de la producción de especies reactivas de oxígeno .

Actividad Biológica

The term "Arsenal" can refer to various compounds and contexts, particularly in pharmacological and chemical research. This article focuses on the biological activity of specific compounds synthesized as part of a broader effort to enhance pharmacological tools against diseases, particularly cancer. The findings are derived from diverse research studies, highlighting structure-activity relationships (SARs), biological assays, and case studies that illustrate the potential therapeutic applications of these compounds.

Overview of this compound Compounds

This compound compounds are primarily designed to target specific biological pathways involved in disease progression, particularly cancer. The research has focused on synthesizing a library of diverse analogues based on the molecular structure of existing compounds known to interact with critical proteins such as MICAL2.

Structure-Activity Relationships (SAR)

SAR studies provide insights into how the chemical structure of compounds influences their biological activity. In a recent study, a small library of compounds was synthesized and evaluated for their effects on human dermal microvascular endothelial cells (HMEC-1) and renal cell adenocarcinoma cells (786-O). Key findings include:

- Compound 10 : Showed a significant reduction (35%) in viable HMEC-1 cells at a concentration of 10 µM after 72 hours.

- Compound 7 : Demonstrated inhibitory effects on 2D cell motility, indicating potential anti-invasive properties.

These results suggest that the biological effects are mediated through interactions with MICAL2, as knockdown of this protein abolished the observed effects .

Biological Assays

Biological assays were conducted to evaluate cell viability and motility. The following table summarizes the results from various compounds tested:

| Compound | Cell Line Tested | Concentration (µM) | % Viability Reduction | Motility Inhibition |

|---|---|---|---|---|

| 10 | HMEC-1 | 10 | 35% | No effect |

| 7 | HMEC-1 | 10 | Not specified | Yes |

| 13 | 786-O | 10 | Not specified | Not specified |

These assays indicate that while some compounds effectively reduce cell viability, others may inhibit cell motility, which is crucial for cancer metastasis .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study focused on the efficacy of compound 10 in inhibiting renal cell adenocarcinoma proliferation. The compound was administered to cultured cells, and after treatment, a significant decrease in proliferation was observed, correlating with the downregulation of MICAL2 expression. This study underscores the potential of compound 10 as a therapeutic agent in targeting cancer cell growth.

Case Study 2: Impact on Neoangiogenesis

Another investigation assessed the role of compound 7 in neoangiogenesis using HMEC-1 cells. The results indicated that compound 7 could significantly inhibit endothelial cell migration, a critical step in new blood vessel formation associated with tumor growth. This finding suggests that compound 7 may serve as a valuable tool in combating tumor-induced angiogenesis .

Discussion and Future Directions

The findings from these studies highlight the potential for this compound compounds to serve as novel therapeutic agents against cancer through their targeted actions on specific proteins like MICAL2. Continued research into SARs will be essential for optimizing these compounds' efficacy and specificity.

Future investigations should focus on:

- In vivo studies : To evaluate the pharmacokinetics and long-term effects of these compounds.

- Combination therapies : Assessing the synergistic effects when used with existing cancer treatments.

- Mechanistic studies : Further elucidating how these compounds interact with MICAL2 and other potential targets .

Propiedades

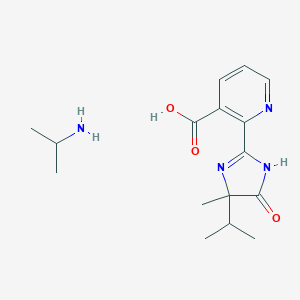

IUPAC Name |

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid;propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3.C3H9N/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9;1-3(2)4/h4-7H,1-3H3,(H,17,18)(H,15,16,19);3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTKQZUYHSKJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C.CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 160-180 deg C; [Merck Index] 46.9% Inerts: Clear green liquid with an ammoniacal odor; [BASF MSDS] | |

| Record name | Imazapyr isopropylamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81510-83-0 | |

| Record name | Arsenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81510-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazapyr-isopropylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081510830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, compd. with 2-propanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMAZAPYR-ISOPROPYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2SIV7DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Arsenal (Imazapyr) is a non-selective herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , ] This enzyme is crucial for the synthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for plant growth and development. [, , ]

A: By inhibiting ALS, this compound (Imazapyr) disrupts the production of BCAAs, leading to a shortage of these vital building blocks. [, , ] This deficiency halts protein synthesis, inhibits cell division and growth, and ultimately results in the death of the plant. [, , ]

ANone: Imazapyr has a molecular formula of C13H15N3O3 and a molecular weight of 261.27 g/mol.

ANone: While the provided research excerpts do not detail specific spectroscopic data, comprehensive information on spectroscopic properties can be found in resources like the Pesticide Manual or chemical databases such as PubChem and ChemSpider.

ANone: this compound (Imazapyr) is commercially available in various formulations, including liquid concentrates, granules, and ready-to-use solutions. Specific formulations and their compositions may vary depending on the manufacturer and intended use. Always refer to product labels for accurate information.

ANone: While specific data is not provided in the excerpts, the stability of this compound (Imazapyr) is likely influenced by factors like temperature, pH, and exposure to sunlight. Further research on its degradation pathways and half-life in various environmental matrices is crucial for understanding its persistence and potential impact.

A: As a non-selective herbicide, this compound (Imazapyr) can potentially impact non-target organisms and ecosystems. Its persistence in soil and potential leaching into water bodies are important considerations for environmental risk assessment. Proper application methods, disposal practices, and monitoring of its fate in the environment are essential to mitigate potential negative impacts. []

ANone: Always consult and follow the safety instructions provided on the product label and Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE) during handling and application, and avoid contact with skin, eyes, and clothing. Store the product in a safe and well-ventilated area, away from children, pets, and foodstuffs.

A: The use of this compound (Imazapyr) is likely regulated by national and regional authorities. In many countries, its sale and application may require specific licenses or permits. Always check and comply with local regulations regarding the use of this herbicide. []

ANone: Future research can explore:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.